![molecular formula C12H11NO2S2 B1314229 Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 99822-81-8](/img/structure/B1314229.png)
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of beta amino acids and derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate involves several steps. In one method, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and pyridine was taken, and 4-methyl benzoyl chloride was added dropwise at 0-5 °C . In another method, the solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Molecular Structure Analysis
The molecular formula of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is C12H11NO2S2, and its molecular weight is 265.35 . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate include a melting point of 230–232 °C . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate, have been found to exhibit antimicrobial properties . They are used in the development of drugs like sulfazole, which is used to combat bacterial infections .
Antiretroviral Applications
Thiazole derivatives are also used in the development of antiretroviral drugs, such as ritonavir . These drugs are used in the treatment of HIV/AIDS, demonstrating the significant role of thiazole derivatives in antiretroviral therapy .
Antifungal Applications
Thiazole derivatives have shown antifungal properties and are used in the development of drugs like abafungin . This highlights their potential in treating fungal infections .
Anticancer Applications
Thiazole derivatives have been found to exhibit anticancer properties . They are used in the development of drugs like tiazofurin, which is used in cancer treatment . Additionally, some synthesized compounds containing thiazole moieties have shown potent antitumor activity .
Antidiabetic Applications
Thiazole derivatives have also been associated with antidiabetic properties . This suggests their potential use in the development of drugs for the treatment of diabetes .
Anti-inflammatory Applications
Thiazole derivatives have shown anti-inflammatory properties . They are used in the development of drugs like meloxicam, which is used to treat inflammation .
Anti-Alzheimer Applications
Thiazole derivatives have been associated with anti-Alzheimer properties . This suggests their potential use in the development of drugs for the treatment of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have shown antihypertensive properties . This suggests their potential use in the development of drugs for the treatment of hypertension .
Future Directions
The future directions for research on Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate could include further exploration of its potential therapeutic roles, given its promising properties as a starting material for the synthesis of diverse range of heterocyclic analogues with potential antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mechanism of Action
Target of Action
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is 26535 , which could potentially influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.
properties
IUPAC Name |
ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSCMRZQAUGMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate |
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